molecular formula C13H23NS B14142351 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene CAS No. 89149-15-5

2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene

Cat. No.: B14142351
CAS No.: 89149-15-5
M. Wt: 225.40 g/mol
InChI Key: UJKLRVLUTFPMTB-UHFFFAOYSA-N
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Description

2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is a chemical compound known for its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound is believed to interfere with specific molecular pathways, including the inhibition of enzymes and disruption of cellular signaling processes, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    1-Thia-4-azaspiro[4.5]decane: A related compound with similar structural features but lacking the pentyl group.

    Thiazolopyrimidine: Another compound with a thiazolidine ring system, known for its medicinal properties.

    1,3,4-Thiadiazole: A compound with a thiadiazole ring, also studied for its biological activities.

Uniqueness

2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms within the ring system contributes to its reactivity and potential as a versatile building block in synthetic chemistry and drug development .

Properties

CAS No.

89149-15-5

Molecular Formula

C13H23NS

Molecular Weight

225.40 g/mol

IUPAC Name

2-pentyl-1-thia-4-azaspiro[4.5]dec-3-ene

InChI

InChI=1S/C13H23NS/c1-2-3-5-8-12-11-14-13(15-12)9-6-4-7-10-13/h11-12H,2-10H2,1H3

InChI Key

UJKLRVLUTFPMTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=NC2(S1)CCCCC2

Origin of Product

United States

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